molecular formula C15H10N4O B11854624 1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one CAS No. 109179-49-9

1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one

Cat. No.: B11854624
CAS No.: 109179-49-9
M. Wt: 262.27 g/mol
InChI Key: ZOXKRLYRRDZLPO-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-chloro-3-formyl quinolines with phenylhydrazine, followed by cyclization to form the pyrazoloquinoxaline core . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the phenyl ring or the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce pyrazoloquinoxaline alcohols. Substitution reactions can lead to a variety of functionalized pyrazoloquinoxalines.

Scientific Research Applications

1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its fused pyrazole and quinoxaline rings contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

109179-49-9

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

1-phenyl-2H-pyrazolo[4,3-b]quinoxalin-3-one

InChI

InChI=1S/C15H10N4O/c20-15-13-14(17-12-9-5-4-8-11(12)16-13)19(18-15)10-6-2-1-3-7-10/h1-9H,(H,18,20)

InChI Key

ZOXKRLYRRDZLPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3C(=O)N2

Origin of Product

United States

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